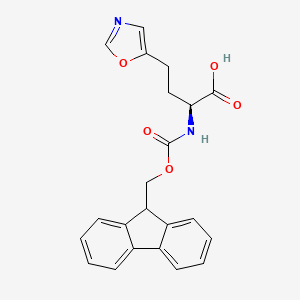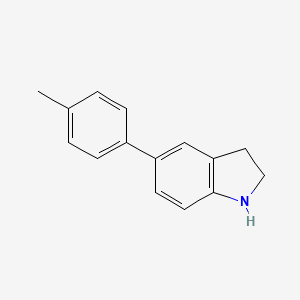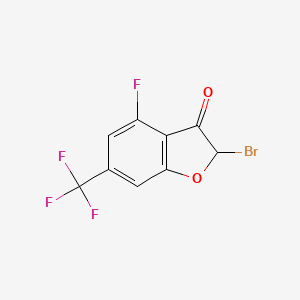![molecular formula C10H17FN2O4 B12851073 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a fluoro-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Depending on the nucleophile used, products can include azido or thiocyanato derivatives.
Deprotection: Removal of the Boc group yields the free amine derivative.
Scientific Research Applications
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine ring can provide structural rigidity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Similar structure but lacks the fluoro group.
2-[3-(tert-Butoxycarbonylamino)azetidin-1-yl]-2-(2-naphthyl)acetic Acid: Contains a naphthyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C10H17FN2O4 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-10(4-12-5-10)6(11)7(14)15/h6,12H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
XXGOMQFMKIAKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)


![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)





